molecular formula C24H16FNO6 B2651742 N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide CAS No. 886181-85-7

N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide

Cat. No. B2651742
CAS RN: 886181-85-7
M. Wt: 433.391
InChI Key: UPLJOKNHGCXMOL-UHFFFAOYSA-N
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Description

The compound contains several structural components including a benzodioxole, a benzofuran, and a fluorophenoxy group. Benzodioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . Benzofuran is another heterocyclic compound consisting of fused benzene and furan rings. The fluorophenoxy group contains a phenyl ring attached to an oxygen atom, which is further attached to a fluorine atom.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzodioxole and benzofuran components are both cyclic structures with oxygen atoms incorporated into the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzodioxole is a colorless liquid with a molecular weight of 122.123 g/mol . The presence of the fluorophenoxy group might influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of novel derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, displaying anti-inflammatory activity, has been reported. These compounds are structured by reacting pyrazole with various substituted acetamides and have been confirmed through 1H NMR, IR, and Mass spectra, indicating the potential utility of N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide as a base structure for therapeutic applications (K. Sunder, Jayapal Maleraju, 2013).

Pharmacology and Bioactivity

Various studies have explored the pharmacological properties of compounds structurally related to this compound. For instance, radioligands like [18F]FMDAA1106 and [18F]FEDAA1106, designed for peripheral benzodiazepine receptors (PBR), are based on similar chemical structures. These compounds have shown potential in brain imaging for neurodegenerative and psychiatric disorders, indicating the broader applicability of the core structure in neuropharmacological research (Ming-Rong Zhang et al., 2003).

Antitumor and Antiproliferative Activities

Derivatives of 5-fluorouracil, a compound structurally related to this compound, have shown significant activity against various tumors. The structural analogs of this compound could potentially harness its core structure for developing new chemotherapeutic agents with improved efficacy and lower toxicity (T. Kametani et al., 1980).

Future Directions

Given the bioactivity of many benzodioxole derivatives , this compound could potentially be studied for its biological activity and possible applications in medicine or other fields.

properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FNO6/c25-16-6-2-4-8-18(16)29-12-21(27)26-22-15-5-1-3-7-17(15)32-24(22)23(28)14-9-10-19-20(11-14)31-13-30-19/h1-11H,12-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLJOKNHGCXMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)COC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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